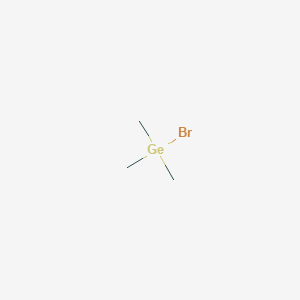
P-Quaterphenyl
Übersicht
Beschreibung
P-Quaterphenyl is a chemical compound consisting of a straight chain of four phenyl groups connected in the para position . It can be considered as next in the series of benzene, biphenyl, and para-terphenyl . It is an aromatic hydrocarbon and a chromophore .
Synthesis Analysis
This compound has been synthesized under conditions of physical vapor transport (PVT) . The growth of this compound crystalline films from solution drops on substrates has been studied under conditions of slow isothermal evaporation of the solvent . A thermotropic poly(ether ketone) based on the this compound unit has also been synthesized .Molecular Structure Analysis
The molecular structure of this compound consists of four phenyl groups connected in the para position . The crystal structure consists of parallel molecular layers close-packed in the “herringbone parquet” order . The surface energies of the (100), (010), (110), and (001) faces of this compound (100) crystals were determined in the approximation of the OPLS atomic force field method .Physical And Chemical Properties Analysis
This compound has a molar mass of 306.408 g·mol−1 . It has a melting point of >300 °C and a boiling point of 428 °C . The surface energy of the most developed (001) face was studied experimentally by the contact angle method .Wissenschaftliche Forschungsanwendungen
1. Oberflächeneigenschaften und Nukleation in Lösung und Dampfphase P-Quaterphenyl wurde auf seine Oberflächeneigenschaften und Nukleation sowohl in Lösung als auch in der Dampfphase untersucht . Das Wachstum von this compound-Kristallfilmen unter Bedingungen des physikalischen Dampftransports (PVT) wurde untersucht . Die Oberflächenenergie der am weitesten entwickelten (001)-Fläche wurde experimentell mit der Kontaktwinkelmethode untersucht . Die Parameter der Nukleation von this compound-Kristallen wurden unter experimentellen Bedingungen des Wachstums aus Lösungen an der Grenzfläche Lösung-Luft und aus der Dampfphase (PVT-Methode) im Rahmen der klassischen Nukleationstheorie untersucht .
Organische Halbleiterkristalle
Lineare konjugierte Oligomere wie this compound sind aus der Sicht der Gewinnung organischer Halbleiterkristalle mit perfekter Struktur in der organischen Elektronik und Photonik von großem Interesse . Die Hauptrolle bei der Kristallbildung spielen die Oberflächeneigenschaften der Kristalle und die äußeren Bedingungen des Wachstumsmediums .
3. Wachstum von Kristallfilmen aus Lösungsfallen auf Substraten Die Merkmale der Nukleation und des Wachstums von this compound-Kristallfilmen aus Lösungsfallen auf Substraten wurden unter Bedingungen der langsamen isothermen Verdampfung des Lösungsmittels untersucht . Untersuchungen zum Einfluss des Temperaturfaktors zeigen, dass die größten Kristallfilme bei einer Temperatur von etwa 45 °C gebildet werden .
Verwendung in der organischen Elektronik
Lineare konjugierte halbleitende Oligomere wie this compound sind für die organische Elektronik von großem Interesse, da sie während des Wachstums aus Lösungen große Einkristallplatten oder -filme bilden können . Dünnschichtkristallstrukturen haben ein großes Potenzial für die Entwicklung planarer optoelektronischer Technologien<a aria-label="2: 4. Verwendung in der organischen Elektronik Lineare konjugierte halbleitende Oligomere wie this compound sind für die organische Elektronik von großem Interesse, da sie während des Wachstums aus Lösungen große Einkristallplatten oder -filme bilden können2" data-citationid="53aca089-31ca-e1b1-e2bf-11f8b1cb3270-28" h="ID=SERP,5017
Wirkmechanismus
Target of Action
P-Quaterphenyl, also known as 1-phenyl-4-(4-phenylphenyl)benzene , is a chemical compound consisting of a straight chain of four phenyl groups connected in the para position . It belongs to the class of organic compounds known as p-terphenyls . These are terphenyls with a structure containing the 1,4-diphenylbenzene skeleton .
Mode of Action
It is known that the molecule consists of four conjugated phenyl groups and is characterized by high external quantum yield of photoluminescence in solutions and crystal state .
Biochemical Pathways
It is known that this compound belongs to the class of organic compounds known as p-terphenyls . These are terphenyls with a structure containing the 1,4-diphenylbenzene skeleton .
Result of Action
It is known that the temperature-dependent vibrational behaviors associated with the intra- and intermolecular terms of this compound have been analyzed in detail .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the growth of this compound crystalline films is influenced by the temperature factor, with the largest crystal films formed at a temperature of about 45°C . Furthermore, the use of a high-boiling solvent with a high surface tension (1,2,4-trichlorobenzene) makes it possible to form single-crystal films of a much larger scale than when using a low-boiling solvent with a lower surface tension (toluene) .
Safety and Hazards
Zukünftige Richtungen
P-Quaterphenyl has potential applications in organic electronics due to its ability to form large single-crystal plates or films during growth from solutions . It is of great interest for the possibility of obtaining organic semiconductor crystals with a perfect structure in organic electronics and photonics .
Eigenschaften
IUPAC Name |
1-phenyl-4-(4-phenylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18/c1-3-7-19(8-4-1)21-11-15-23(16-12-21)24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRIERYVMZVKTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059657 | |
| Record name | p-Quaterphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow crystals; [Sigma-Aldrich MSDS] | |
| Record name | p-Quaterphenyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16900 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
135-70-6 | |
| Record name | p-Quaterphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Quaterphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Quaterphenyl | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12794 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | P-QUATERPHENYL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24860 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1':4',1'':4'',1'''-Quaterphenyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | p-Quaterphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-quaterphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.740 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-QUATERPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8AQM6D0RK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Spiro[3.4]octane](/img/structure/B89794.png)

![1-Oxa-8-azaspiro[4.5]decane](/img/structure/B89799.png)







